

Technical Support Center: DNA Dissolution in Tris-EDTA Buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EDTA Tris

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This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering issues with dissolving DNA in Tris-EDTA (TE) buffer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my DNA pellet not dissolving in Tris-EDTA (TE) buffer?

A1: Difficulty in dissolving a DNA pellet in TE buffer is a common issue with several potential causes. The following sections detail these causes and provide solutions to resolve them.

Cause 1: Over-dried DNA Pellet

Over-drying the DNA pellet after ethanol precipitation can make it very difficult to rehydrate.^[1]^[2]^[3]^[4] This is one of the most frequent reasons for dissolution problems. Using a vacuum to dry the pellet often leads to over-drying.^[2]

Solution:

- Prevention: Air-dry the pellet at room temperature for 5-10 minutes, or just until the smell of ethanol is gone.^[3] The pellet should appear translucent, not stark white and chalky.

- Resolution: If the pellet is already over-dried, gentle heating can aid dissolution. Add TE buffer and incubate at 37°C to 60°C with periodic, gentle flicking of the tube.[\[1\]](#)[\[4\]](#) Avoid vigorous vortexing, especially with high molecular weight DNA, as this can cause shearing.[\[5\]](#)

Cause 2: Residual Ethanol

Ethanol remaining from the precipitation wash step can interfere with the solubility of DNA in the aqueous TE buffer.[\[1\]](#)[\[4\]](#)

Solution:

- Prevention: After the final ethanol wash, carefully pipette off all the supernatant. A brief, gentle spin in a microfuge can help collect the last drops of ethanol at the bottom of the tube for easier removal.[\[6\]](#)
- Resolution: If you suspect ethanol contamination, you can re-precipitate the DNA. Add salt (e.g., sodium acetate) and 2-2.5 volumes of cold 100% ethanol, centrifuge to pellet the DNA again, and then carefully dry the pellet, ensuring all ethanol is removed this time.

Cause 3: High Salt Concentration

Residual salts from the DNA precipitation step can inhibit dissolution.[\[1\]](#)

Solution:

- Prevention: Ensure the DNA pellet is washed at least once (preferably twice) with 70% ethanol to remove excess salts.
- Resolution: If high salt concentration is suspected, the DNA can be purified again by re-precipitating it.

Cause 4: Protein or Polysaccharide Contamination

Contaminants such as proteins or, particularly in plant DNA extractions, polysaccharides can result in a sticky or gooey pellet that is difficult to dissolve.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Solution:

- **Protein Contamination:** Perform a proteinase K digestion followed by a phenol-chloroform extraction to remove protein contaminants. See the detailed protocols below.
- **Polysaccharide Contamination:** For plant DNA, using a CTAB extraction method can help remove polysaccharides.[\[1\]](#) Alternatively, specialized purification columns can be used.

Cause 5: Incorrect TE Buffer pH or Composition

The pH of the TE buffer is crucial for DNA solubility. DNA is most stable and soluble at a slightly alkaline pH of around 8.0.[\[1\]](#)[\[8\]](#) An acidic pH can lead to decreased solubility and even DNA damage.[\[8\]](#)

Solution:

- **Verification:** Check the pH of your TE buffer. Ensure it is at or near 8.0.
- **Preparation:** Prepare fresh TE buffer using high-quality reagents and adjust the pH carefully. A standard 1X TE buffer recipe is provided in the protocols section.

Cause 6: High Molecular Weight (HMW) DNA

Very large DNA molecules, such as genomic DNA, are inherently more difficult to dissolve and can produce highly viscous solutions.[\[3\]](#)[\[9\]](#)

Solution:

- **Gentle Dissolution:** Avoid vigorous mixing or vortexing, which can shear HMW DNA.[\[5\]](#) Instead, dissolve the pellet by gentle rocking or inversion at 4°C overnight or by incubating at a moderate temperature (e.g., 37°C) for a few hours with occasional gentle flicking.[\[10\]](#)
- **Increased Volume:** Use a larger volume of TE buffer to reduce the final DNA concentration.

Cause 7: High DNA Concentration

Attempting to dissolve a very large DNA pellet in a small volume of TE buffer can lead to incomplete dissolution.[\[1\]](#)

Solution:

- **Increase Buffer Volume:** Add more TE buffer to the pellet to decrease the final concentration. A typical starting volume is 200-300 μL , but this can be adjusted based on the size of the pellet.[\[1\]](#)

Quantitative Data Summary

While direct time-course data for DNA dissolution is not readily available in the literature, the following table summarizes the recommended temperatures and incubation times to aid in the dissolution of problematic DNA pellets.

Condition	Temperature	Incubation Time	Notes
Standard Dissolution	Room Temperature	1-2 hours to overnight	Gentle agitation can help. [3]
Over-dried/HMW DNA	37°C - 42°C	1-2 hours	Gentle flicking periodically. [10]
Difficult Pellets	50°C - 65°C	10 minutes to 1 hour	Use with caution; prolonged high temperatures can damage DNA. [4] [11]

Experimental Protocols

Protocol 1: Preparation of 1X Tris-EDTA (TE) Buffer (pH 8.0)

This protocol is for the preparation of 100 mL of 1X TE buffer.

Reagents:

- 1 M Tris-HCl, pH 8.0
- 0.5 M EDTA, pH 8.0
- Nuclease-free water

Procedure:

- In a sterile container, combine the following:
 - 1 mL of 1 M Tris-HCl, pH 8.0 (Final concentration: 10 mM)
 - 0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)
 - 98.8 mL of nuclease-free water
- Mix the solution thoroughly.
- For long-term storage, the solution can be autoclaved.[\[12\]](#)[\[13\]](#) Store at room temperature.
[\[12\]](#)

Protocol 2: Proteinase K Treatment to Remove Protein Contamination

This protocol is for the removal of protein contaminants from a DNA sample.

Reagents:

- DNA sample in TE buffer
- Proteinase K solution (20 mg/mL stock)
- TE Buffer (pH 8.0)
- 0.5 M EDTA

Procedure:

- To your DNA sample, add Proteinase K to a final concentration of 50-100 µg/mL.[\[4\]](#)
- Incubate at 50-56°C for 1-2 hours.[\[14\]](#) For complex samples, a longer incubation of up to 12 hours may be necessary.[\[15\]](#)
- Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes. Note that heat inactivation may not be fully complete.[\[4\]](#)

- Proceed with a phenol-chloroform extraction to remove the digested proteins and the Proteinase K itself.

Protocol 3: Phenol-Chloroform Extraction for DNA Purification

This protocol is for the removal of protein contaminants after cell lysis or Proteinase K treatment. Caution: Phenol and chloroform are hazardous chemicals. Perform this procedure in a fume hood with appropriate personal protective equipment.

Reagents:

- DNA sample in aqueous buffer
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[1]
- Chloroform:Isoamyl Alcohol (24:1)[1]
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol
- TE Buffer (pH 8.0)

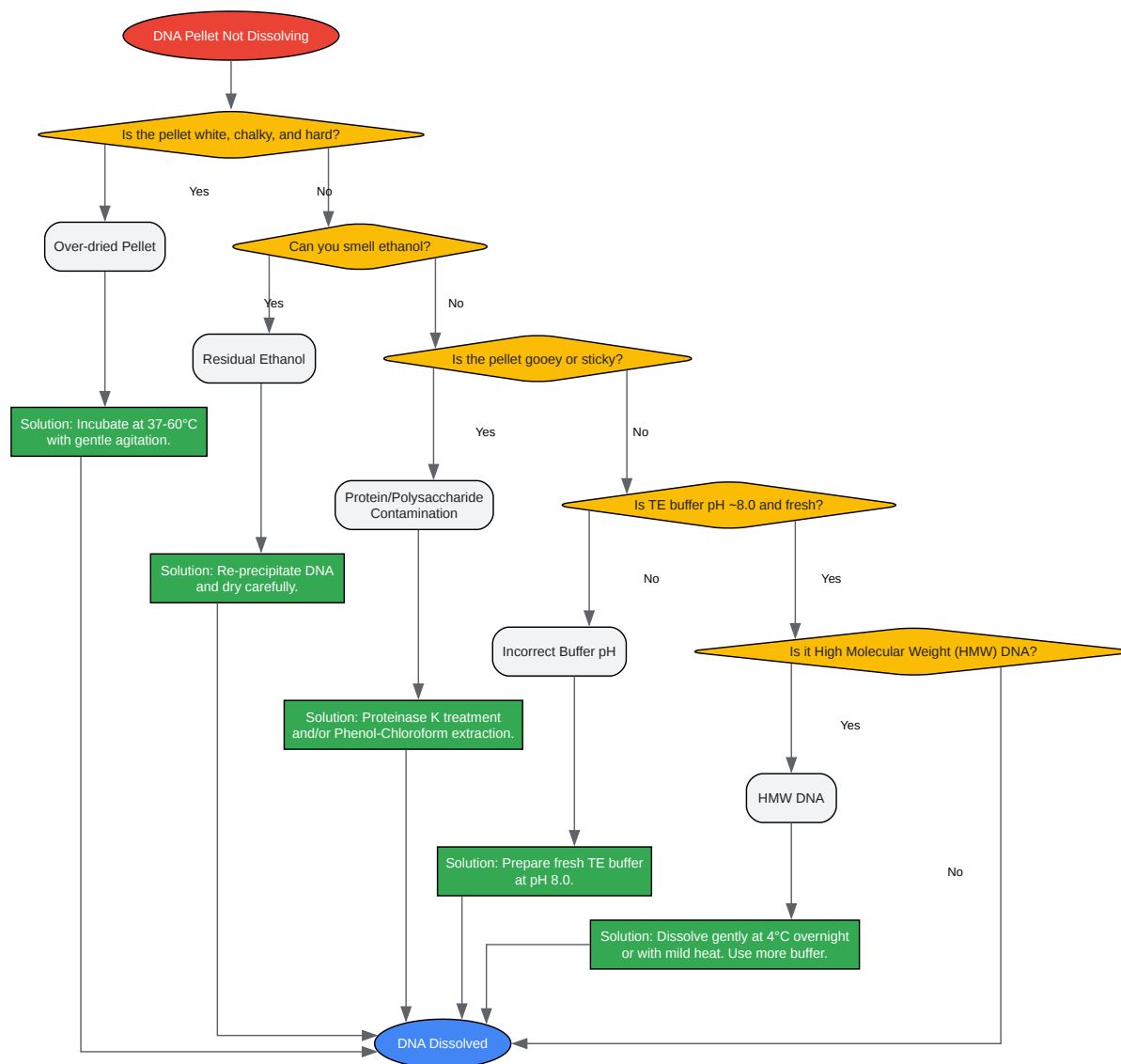
Procedure:

- Start with your DNA sample in a microcentrifuge tube.
- Add an equal volume of phenol:chloroform:isoamyl alcohol.[2]
- Vortex vigorously for 15-30 seconds to create an emulsion.
- Centrifuge at $>12,000 \times g$ for 5 minutes at room temperature to separate the phases.
- Carefully transfer the upper aqueous phase containing the DNA to a new tube. Do not disturb the white interface, which contains precipitated proteins.[7]

- Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in steps 3 and 4.
- Transfer the upper aqueous phase to a new tube.
- To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
- Invert the tube gently several times to mix. A white, stringy precipitate of DNA should become visible.
- Incubate at -20°C for at least 30 minutes, or overnight.
- Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant.
- Wash the pellet with 500 µL of 70% ethanol. Centrifuge for 5 minutes.
- Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
- Resuspend the clean DNA pellet in an appropriate volume of TE buffer.

Visualizations

Troubleshooting Workflow for DNA Dissolution



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Caption: A flowchart for troubleshooting issues with dissolving DNA pellets.

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- To cite this document: BenchChem. [Technical Support Center: DNA Dissolution in Tris-EDTA Buffer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3041845#why-is-my-dna-not-dissolving-in-tris-edta-buffer>]

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